2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a complex organic compound that features a unique combination of benzofuran, triazole, and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: Starting with a suitable precursor, such as salicylaldehyde, the benzofuran ring is formed through cyclization reactions.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Coupling of Benzofuran and Triazole: The benzofuran and triazole rings are coupled using a sulfanyl linkage, often facilitated by thiolating agents.
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized from o-phenylenediamine and carboxylic acid derivatives.
Final Coupling: The final compound is obtained by coupling the benzimidazole moiety with the benzofuran-triazole intermediate through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran, triazole, or benzimidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound exhibits significant antimicrobial and antifungal properties. It is studied for its ability to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for new antimicrobial agents.
Medicine
In medicine, the compound is investigated for its anticancer properties
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure allows for the creation of derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves interaction with various molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit key enzymes involved in microbial cell wall synthesis, leading to cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
- 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide stands out due to its unique combination of benzofuran, triazole, and benzimidazole moieties. This structural diversity contributes to its broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H24N6O3S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-diethyl-2-oxobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C24H24N6O3S/c1-4-29-17-11-10-16(13-18(17)30(5-2)24(29)32)25-21(31)14-34-23-27-26-22(28(23)3)20-12-15-8-6-7-9-19(15)33-20/h6-13H,4-5,14H2,1-3H3,(H,25,31) |
InChI Key |
PUXWGDIDXZEYRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3C)C4=CC5=CC=CC=C5O4)N(C1=O)CC |
Origin of Product |
United States |
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